molecular formula C12H11FN4O B2368819 N-cyano-2-fluoro-5-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline CAS No. 1798012-60-8

N-cyano-2-fluoro-5-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline

Cat. No. B2368819
CAS RN: 1798012-60-8
M. Wt: 246.245
InChI Key: OLCBVMFNLINBQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyano-2-fluoro-5-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline is a chemical compound that has been extensively studied for its various scientific research applications. This compound is a member of the aniline family and is commonly used in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of N-cyano-2-fluoro-5-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It is also believed to have anti-inflammatory properties that help to reduce inflammation in the body.
Biochemical and physiological effects:
N-cyano-2-fluoro-5-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells and to reduce inflammation in the body. It has also been found to have antioxidant properties that help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-cyano-2-fluoro-5-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline in lab experiments is its potent anti-cancer properties. This makes it a valuable tool for studying cancer biology and for developing new cancer treatments. However, one of the limitations of using this compound is its toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.

Future Directions

There are many future directions for research involving N-cyano-2-fluoro-5-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline. One area of research is the development of new cancer treatments based on this compound. Another area of research is the study of the compound's anti-inflammatory properties and its potential use in the treatment of various inflammatory conditions. Additionally, there is a need for further research into the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of N-cyano-2-fluoro-5-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline involves the reaction of 2-fluoro-5-methylaniline with 5-methyl-1,3,4-oxadiazol-2-ylmethyl cyanide in the presence of a catalyst. The resulting product is then purified to obtain the final compound.

Scientific Research Applications

N-cyano-2-fluoro-5-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline has been extensively studied for its various scientific research applications. This compound has been found to have potent anti-cancer properties and has been studied for its use in cancer treatment. It has also been studied for its use as an anti-inflammatory agent and has shown promising results in the treatment of various inflammatory conditions.

properties

IUPAC Name

(2-fluoro-5-methylphenyl)-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4O/c1-8-3-4-10(13)11(5-8)17(7-14)6-12-16-15-9(2)18-12/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCBVMFNLINBQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)N(CC2=NN=C(O2)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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